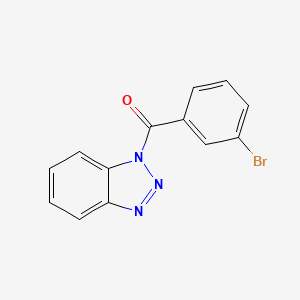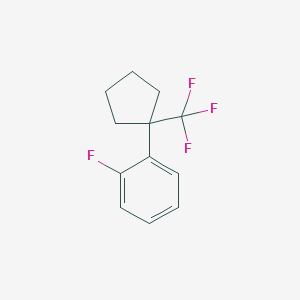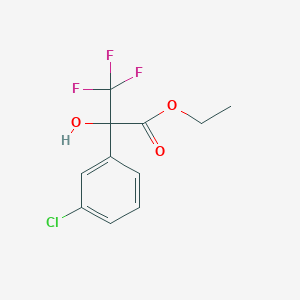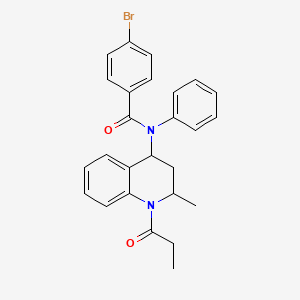![molecular formula C35H33ClN2O3 B12453573 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dibenzo[b,e][1,4]diazepin core, which is often associated with pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a phenolic group.
Final assembly: The final product is obtained through a series of coupling reactions and purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted products with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-[(4-chlorobenzyl)oxy]-N’-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)benzohydrazide
- 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Uniqueness
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its specific structural features, such as the dibenzo[b,e][1,4]diazepin core and the combination of substituents. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C35H33ClN2O3 |
|---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C35H33ClN2O3/c1-3-40-33-20-25(14-17-32(33)41-21-23-10-15-27(36)16-11-23)35-34-30(37-28-6-4-5-7-29(28)38-35)18-26(19-31(34)39)24-12-8-22(2)9-13-24/h4-17,20,26,35,37-38H,3,18-19,21H2,1-2H3 |
InChI Key |
PHIHAWPJGVEINL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)C)NC5=CC=CC=C5N2)OCC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)

![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)

![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12453545.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)
![2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12453561.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)
